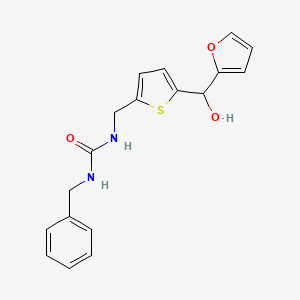

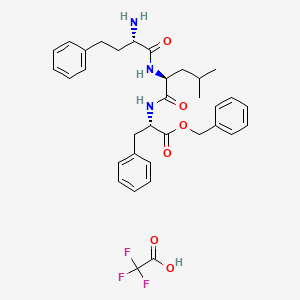

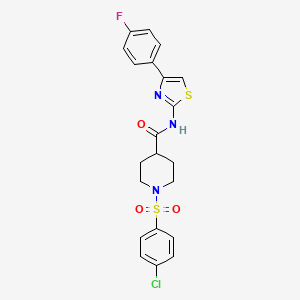

(S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

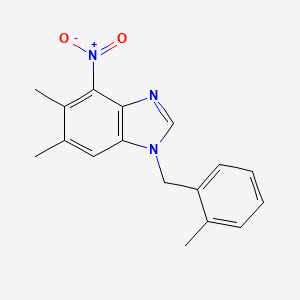

The compound "(S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate" is a complex molecule that likely has applications in medicinal chemistry due to its peptidic nature and the presence of trifluoroacetate, which is often used in pharmaceuticals for its ability to improve the pharmacokinetic properties of drug molecules.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of a peptidyl 2,2-difluoro-3-aminopropionate involved a Reformatsky reaction followed by N-debenzylation and coupling to a peptide sequence to yield a potential proteinase inhibitor . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, such as the use of benzyl N-phenyl-2,2,2-trifluoroacetimidate for O-benzylation, which is a stable reagent and can react with sterically hindered alcohols and base-sensitive hydroxy esters .

Molecular Structure Analysis

The molecular structure of the compound includes multiple stereocenters, indicating that it is chiral. The presence of benzyl and phenyl groups suggests aromatic interactions could be significant in its molecular behavior. The compound also contains amide bonds, which are characteristic of peptides and are known for their stability and role in protein structure. The complexation behavior of similar aromatic acids and their conjugate bases with cyclodextrins has been studied, which can provide insights into the potential interactions of the compound with biological molecules .

Chemical Reactions Analysis

The compound contains functional groups such as amides and esters, which are susceptible to hydrolysis under certain conditions. The trifluoroacetate moiety could be involved in acylation reactions, as seen in the synthesis of heterocyclic systems where trifluoroacetic anhydride is used for acylation . The benzyl group could potentially be removed through debenzylation reactions, which could be a step in the modification or activation of the compound for further chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the compound's solubility, stability, and reactivity would be influenced by its functional groups. The presence of the trifluoroacetate group typically increases the acidity of adjacent protons and can enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The aromatic rings could contribute to the compound's UV absorption characteristics, making it detectable by UV spectroscopy. The compound's chiral centers would also mean that it could exist in multiple stereoisomeric forms, each potentially having different biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Compounds similar to the specified chemical, such as methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate, have been synthesized, and their crystal structures analyzed. These compounds have demonstrated low cytotoxicity and lack of antibacterial and anti-inflammatory activity in tested concentrations, suggesting potential for incorporation in prodrugs (Yancheva et al., 2015).

Biological Activity Screening

- Similar compounds like methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate have been evaluated for cytotoxicity, anti-inflammatory, and antibacterial activities. The findings suggest these compounds have potential as safe ingredients in prodrugs due to their low level of cytotoxicity and absence of antibacterial and anti-inflammatory activity (Yancheva et al., 2015).

DNA Binding Investigations

- Derivatives of similar compounds have been studied for their interactions with DNA. These studies involve experimental and theoretical techniques, including spectroscopy and molecular docking, indicating spontaneous interactions with DNA via intercalation and external bindings (Arshad et al., 2017).

Enantioselective Synthesis

- Research on enantiomerically pure derivatives of similar compounds has been conducted, illustrating efficient synthesis methods for these chemicals. Such research contributes to the development of novel synthetic routes for related compounds (Aguirre et al., 2006).

Xanthine Oxidase Inhibitory Properties

- Studies have evaluated the inhibitory activity of similar compounds against xanthine oxidase, an enzyme involved in the metabolic breakdown of purines. However, these compounds did not show significant inhibitory effects, suggesting their suitability for other biological roles (Smelcerovic et al., 2016).

Synthesis of Heterocyclic Systems

- Research has explored using similar compounds as precursors for the synthesis of various heterocyclic systems, contributing to the development of novel organic compounds for potential pharmaceutical applications (Toplak et al., 1999).

Synthesis of Amino Acid Mimetics

- Studies have shown that derivatives of similar compounds can be used in the synthesis of amino acid mimetics, which are crucial for developing new therapeutic agents (Zaman et al., 2005).

Eigenschaften

IUPAC Name |

benzyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N3O4.C2HF3O2/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26;3-2(4,5)1(6)7/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37);(H,6,7)/t27-,28-,29-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXVEBLWELMLGM-BJRQXHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CCC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40F3N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

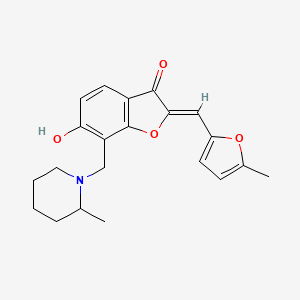

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)

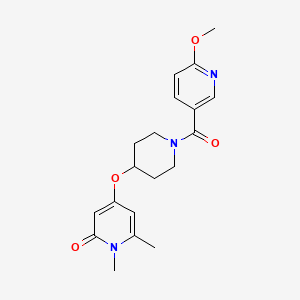

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)

![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)